![molecular formula C21H29N3O5 B558161 Boc-L-Lys-Amc CAS No. 116883-12-6](/img/structure/B558161.png)
Boc-L-Lys-Amc
Overview
Description
Boc-L-Lys-Amc (BLLA) is a novel peptide-based drug that has been developed to target a wide range of diseases and conditions. BLLA is a peptide-based drug composed of three amino acids: Boc-L-Lysine, Boc-L-Lysine-Amide, and Amide-Carboxylic Acid. BLLA has been extensively studied and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Boc-L-Lys-Amc: A Comprehensive Analysis of Scientific Research Applications
1. Enzyme Assays for Histone Deacetylase (HDAC) Activity Boc-L-Lys-Amc is frequently utilized as a substrate in enzyme assays to measure the activity of histone deacetylases (HDACs), which are crucial in regulating gene expression. It serves as a non-peptide-acetylated lysine moiety that is compatible with most HDACs due to its substrate affinity . Researchers have employed Boc-L-Lys-Amc in assays for screening compounds for inhibitory activity against HDACs, which is vital for cancer research and drug discovery .
High-Throughput Screening in Drug Discovery: The compound’s unique properties make it an essential tool for high-throughput screening methods. For instance, it has been used to develop an in-cell screening method based on subtype-selective fluorogenic substrates, allowing researchers to determine the selectivity of HDAC inhibitors at the class level . This application is particularly important in the development of new therapeutic strategies.
Antimicrobial Activity Studies: Boc-L-Lys-Amc has been used in the synthesis of star-shaped polypeptides that exhibit antimicrobial activity. The compound’s ability to form polymers with low contents of hydrophobic and hydroxyl groups enhances its antimicrobial properties, making it a valuable asset in studying and developing new antimicrobial agents .
Cancer Research and Prodrug Activation: In cancer research, Boc-L-Lys-Amc plays a role in selective targeting with prodrugs activated by histone deacetylases. The compound’s cleavage by HDACs releases AMC, which can be detected without cell lysis or trypsin treatment, indicating elevated levels of HDAC activities—a crucial marker in cancer diagnostics .
Membrane Disruption Mechanism Analysis: The compound’s structure allows it to be incorporated into polymers that can disrupt microbial membranes, providing insights into the mechanisms of antimicrobial action. This application is significant for understanding how antimicrobial agents work and for designing more effective treatments .
Cellular HDAC Assay Development: Boc-L-Lys-Amc has been instrumental in developing cellular HDAC assays suitable for robotic screening. These assays are pivotal for large-scale drug discovery efforts and for understanding HDAC function within a cellular context .
properties
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWFURAJXIIAA-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Lys-Amc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.